molecular formula C13H20N4OS B7081181 N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B7081181
M. Wt: 280.39 g/mol
InChI Key: SCGLXCPIZSKJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-3-4-7-11-15-16-12(19-11)14-13(18)17-8-5-6-10(2)9-17/h6H,3-5,7-9H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLXCPIZSKJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)N2CCC=C(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound could be explored for use in crop protection.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds. For example, the presence of the pyridine ring and the specific substitution pattern may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.